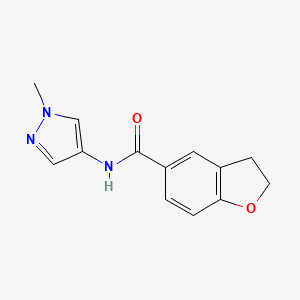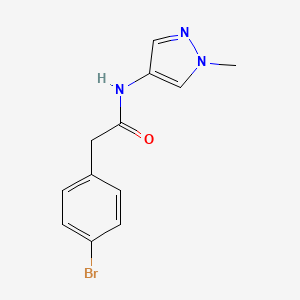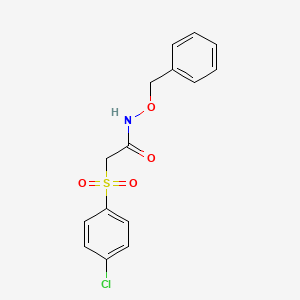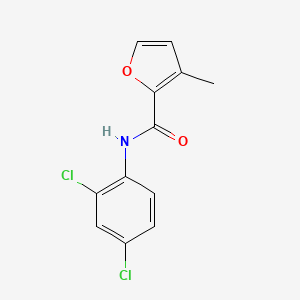
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, also known as DOCA, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This molecule is a derivative of oxetane and has a unique structure that makes it a valuable tool for research. In
作用机制
The mechanism of action of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can act as a ligand and coordinate with metal ions, which can lead to changes in the electronic and steric properties of the metal center. This can result in changes in the reactivity and selectivity of the metal center, which can be exploited in various reactions.
Biochemical and Physiological Effects
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been shown to have some biochemical and physiological effects, although its exact mechanism of action is not fully understood. It has been reported to have anti-inflammatory and anti-tumor activities. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, more research is needed to fully understand the biochemical and physiological effects of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid.
实验室实验的优点和局限性
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, and its ability to act as a chiral auxiliary in asymmetric synthesis. However, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is a highly reactive compound and requires careful handling to avoid decomposition. It is also sensitive to air and moisture, which can lead to degradation.
未来方向
There are several future directions for the research on 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid. One area of interest is the development of new methods for the synthesis of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid and its derivatives. Another area of interest is the exploration of the biochemical and physiological effects of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, which could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the use of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid as a chiral auxiliary in asymmetric synthesis could be further explored to develop new and efficient methods for the synthesis of chiral compounds.
Conclusion
In conclusion, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is a unique and valuable compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been shown to have some biochemical and physiological effects, although more research is needed to fully understand its mechanism of action. Despite its advantages, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid requires careful handling due to its high reactivity and sensitivity to air and moisture. There are several future directions for the research on 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, including the development of new methods for its synthesis and the exploration of its biochemical and physiological effects.
合成方法
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can be synthesized by several methods, including the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and ethyl chloroformate in the presence of a base. Another method involves the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and phosgene in the presence of a tertiary amine. Both methods result in the formation of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid with high yield and purity.
科学研究应用
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been used as a reagent in organic synthesis, such as in the preparation of lactones and lactams. In addition, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been used as a chiral auxiliary in asymmetric synthesis, which has led to the discovery of new and efficient methods for the synthesis of chiral compounds.
属性
IUPAC Name |
2,2-dimethyl-4-oxooxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)3(4(7)8)5(9)10-6/h3H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZMBWLQWCDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)

![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)



![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)




